Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate
CAS No.:
Cat. No.: VC13881619
Molecular Formula: C14H21N3O6S
Molecular Weight: 359.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O6S |
|---|---|
| Molecular Weight | 359.40 g/mol |
| IUPAC Name | tert-butyl N-[3-[(4-nitrophenyl)sulfonylamino]propyl]carbamate |
| Standard InChI | InChI=1S/C14H21N3O6S/c1-14(2,3)23-13(18)15-9-4-10-16-24(21,22)12-7-5-11(6-8-12)17(19)20/h5-8,16H,4,9-10H2,1-3H3,(H,15,18) |
| Standard InChI Key | GCHWXMXGOQWPFC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central propyl chain bridging two functional groups:
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A tert-butoxycarbonyl (Boc) group at the N-terminus, providing steric protection for amines during synthetic reactions.
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A 4-nitrobenzenesulfonamide group at the C-terminus, contributing to electron-withdrawing effects and hydrogen-bonding capabilities.
The IUPAC name, tert-butyl N-[3-[(4-nitrophenyl)sulfonylamino]propyl]carbamate, reflects this arrangement .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₆S | |
| Molecular Weight | 359.40 g/mol | |
| CAS Registry Number | 1909312-21-5 | |
| InChIKey | GCHWXMXGOQWPFC-UHFFFAOYSA-N |
Stereochemical Considerations
While the compound lacks chiral centers in its current configuration, derivatives with stereogenic centers (e.g., analogous structures with hydroxyl groups) have been reported to exhibit enantiomer-dependent biological activity .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Sulfonylation: Reaction of 3-aminopropylcarbamate with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
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Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonylation | 4-nitrobenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT | 85–92% | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 24 hr | 78–85% |
Purification and Characterization
Crude products are purified via flash chromatography (20–30% ethyl acetate/hexane) and validated using:
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¹H/¹³C NMR: Key signals include tert-butyl singlets (δ 1.43 ppm) and aromatic protons from the nitrobenzene ring (δ 8.35–7.85 ppm) .
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 360.1 .
Physicochemical Properties
Thermal Stability
The compound exhibits moderate thermal stability, with decomposition observed above 150°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) near 45°C, indicative of amorphous solid-state behavior .
Solubility Profile
The low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for biological assays .
Applications in Drug Discovery
Protease Inhibitor Development
The 4-nitrobenzenesulfonamide group acts as a transition-state analog for serine proteases. For example, derivatives of this compound inhibit trypsin-like enzymes with IC₅₀ values in the low micromolar range .
Immune System Modulation
Bis-aryl sulfonamides structurally related to this compound prolong interferon (IFN-α) signaling via the ISRE pathway, suggesting potential as vaccine adjuvants . Mechanistically, they delay the dephosphorylation of STAT1, enhancing antiviral responses .
Table 3: Biological Activity of Analogues
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